molecular formula C27H24N4O B10883381 1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-pyrrolidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile

1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-pyrrolidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile

Katalognummer: B10883381
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: CMKXOCLHOSFRSZ-ZTKZIYFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-FURYLMETHYL)-4,5-DIPHENYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE is a complex organic compound with a unique structure that includes a pyrrole ring, a furylmethyl group, and a cyanide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FURYLMETHYL)-4,5-DIPHENYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the furylmethyl group and the cyanide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving the use of advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-FURYLMETHYL)-4,5-DIPHENYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-FURYLMETHYL)-4,5-DIPHENYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which 1-(2-FURYLMETHYL)-4,5-DIPHENYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 1-(2-FURYLMETHYL)-4,5-DIPHENYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE include:

  • 1-(2-Furanylmethyl)-1H-pyrrole
  • 1-Furfurylpyrrole
  • N-Furfurylpyrrole

Uniqueness

What sets 1-(2-FURYLMETHYL)-4,5-DIPHENYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.

Eigenschaften

Molekularformel

C27H24N4O

Molekulargewicht

420.5 g/mol

IUPAC-Name

1-(furan-2-ylmethyl)-4,5-diphenyl-2-[(E)-pyrrolidin-1-ylmethylideneamino]pyrrole-3-carbonitrile

InChI

InChI=1S/C27H24N4O/c28-18-24-25(21-10-3-1-4-11-21)26(22-12-5-2-6-13-22)31(19-23-14-9-17-32-23)27(24)29-20-30-15-7-8-16-30/h1-6,9-14,17,20H,7-8,15-16,19H2/b29-20+

InChI-Schlüssel

CMKXOCLHOSFRSZ-ZTKZIYFRSA-N

Isomerische SMILES

C1CCN(C1)/C=N/C2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Kanonische SMILES

C1CCN(C1)C=NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.